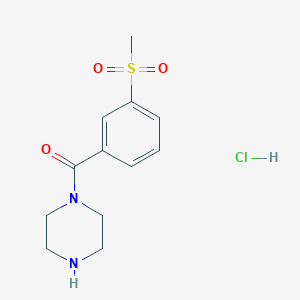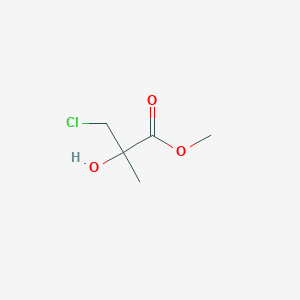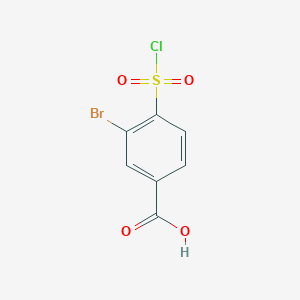![molecular formula C7H8N2OS B1443142 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one CAS No. 304021-16-7](/img/structure/B1443142.png)
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one
Übersicht
Beschreibung
“1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one” is a chemical compound with the CAS Number: 304021-16-7 . It has a molecular weight of 168.22 . This compound is a versatile chemical compound used in various scientific research areas. Its unique structure offers potential applications in drug discovery, material science, and organic synthesis.
Molecular Structure Analysis
The IUPAC name of this compound is 1,2,3,4-tetrahydro-5H-thieno[3,2-e][1,4]diazepin-5-one . The InChI code is 1S/C7H8N2OS/c10-7-6-5(1-4-11-6)8-2-3-9-7/h1,4,8H,2-3H2,(H,9,10) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one and related compounds have been synthesized and converted into various novel tricyclic ring systems, such as 4H-imidazo[1,5-a]thieno[2,3-f][1,4]-diazepine, showcasing their potential in creating diverse chemical structures (Fryer, Earley, & Walser, 1978).
- Research includes the synthesis of thieno[1,2]diazepines, demonstrating the compound's versatility in forming different heterocyclic systems (Munro & Sharp, 1980).
Structural and Crystallographic Studies
- The crystal structure of a closely related analogue, 5-(2-Chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one, has been extensively studied, providing insight into molecular interactions and structural behavior at different temperatures (Dutkiewicz et al., 2012).
Chemical Reactivity and Modifications
- The compound has been used as a starting material for various chemical reactions, such as chlorination, nitration, and methylation, indicating its reactivity and utility in organic synthesis (Hromatka, Binder, & Eichinger, 1973).
Potential Biological Activity
- Certain derivatives of thieno[1,4]diazepines have been synthesized and evaluated for their antiproliferative activity against cell lines, suggesting potential applications in drug discovery and medicinal chemistry (Lisowski et al., 2002).
Synthesis of Novel Derivatives
- Various synthetic pathways have been developed for creating novel derivatives of thieno[1,4]diazepines, reflecting the compound's adaptability for generating new pharmacologically interesting molecules (Pokhodylo, Shiika, & Obushak, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydrothieno[3,2-e][1,4]diazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-7-6-5(1-4-11-6)8-2-3-9-7/h1,4,8H,2-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHYNUPWRUCSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)



![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)





![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)